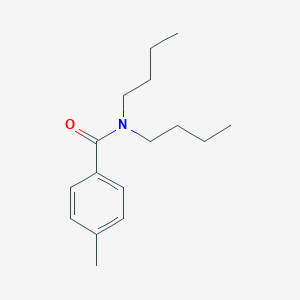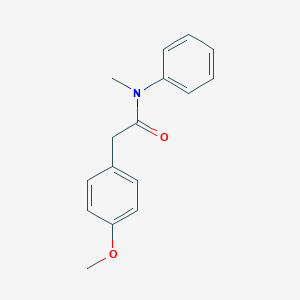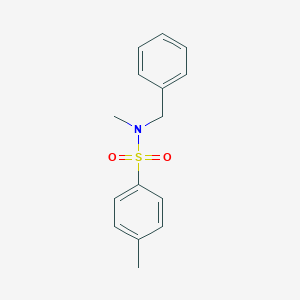
N-Benzyl-N-methyl-p-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methyl-p-toluenesulfonamide (NBS) is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. NBS is a sulfonamide derivative that has been used as a reagent in organic synthesis, as well as in the development of drugs and other biologically active compounds.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methyl-p-toluenesulfonamide involves the formation of a sulfonamide group, which can interact with various biological targets. N-Benzyl-N-methyl-p-toluenesulfonamide can act as an inhibitor of enzymes such as carbonic anhydrase, as well as a modulator of ion channels and receptors. The sulfonamide group of N-Benzyl-N-methyl-p-toluenesulfonamide can also interact with various amino acid residues in proteins, leading to changes in their conformation and function.
Biochemische Und Physiologische Effekte
N-Benzyl-N-methyl-p-toluenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration used. Inhibition of carbonic anhydrase by N-Benzyl-N-methyl-p-toluenesulfonamide can lead to a decrease in the production of bicarbonate, which can affect the pH balance of the body. N-Benzyl-N-methyl-p-toluenesulfonamide has also been shown to modulate the activity of various ion channels and receptors, leading to changes in neuronal excitability and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyl-N-methyl-p-toluenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-Benzyl-N-methyl-p-toluenesulfonamide also has a well-defined mechanism of action, which allows for precise control of its effects. However, N-Benzyl-N-methyl-p-toluenesulfonamide has some limitations, such as its potential toxicity and the need for appropriate safety precautions during its handling and use.
Zukünftige Richtungen
There are several future directions for research on N-Benzyl-N-methyl-p-toluenesulfonamide. One area of interest is the development of new synthetic methods for the production of N-Benzyl-N-methyl-p-toluenesulfonamide and its derivatives. Another area of research is the identification of new biological targets for N-Benzyl-N-methyl-p-toluenesulfonamide, which could lead to the development of novel drugs and therapeutic agents. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-Benzyl-N-methyl-p-toluenesulfonamide could provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of N-Benzyl-N-methyl-p-toluenesulfonamide involves the reaction of benzylamine and p-toluenesulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds through an intermediate stage where the sulfonyl chloride group is activated by the base, allowing it to react with the amine group of benzylamine. The resulting product is N-Benzyl-N-methyl-p-toluenesulfonamide, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methyl-p-toluenesulfonamide has been extensively used in various scientific research applications, particularly in organic synthesis. It has been used as a reagent in the synthesis of various biologically active compounds such as amino acids, peptides, and nucleotides. N-Benzyl-N-methyl-p-toluenesulfonamide has also been used in the development of drugs such as anticonvulsants, antihypertensives, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
3695-02-1 |
|---|---|
Produktname |
N-Benzyl-N-methyl-p-toluenesulfonamide |
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N-benzyl-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)16(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
IKQGFXVFQYJVIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Andere CAS-Nummern |
3695-02-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



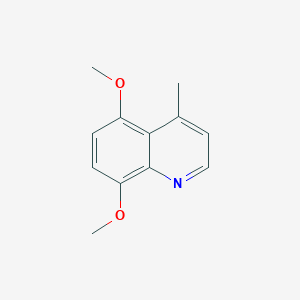
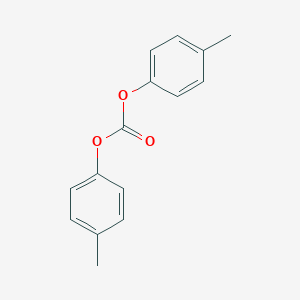
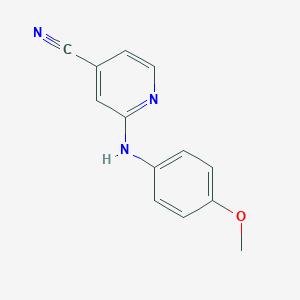
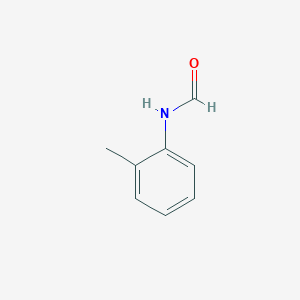
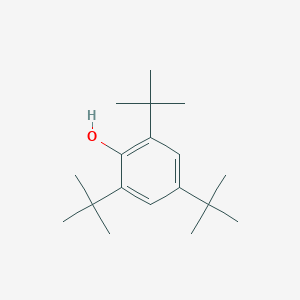
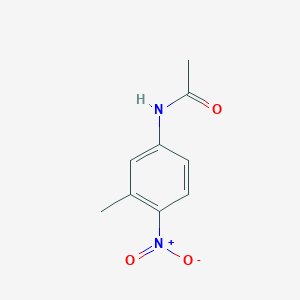
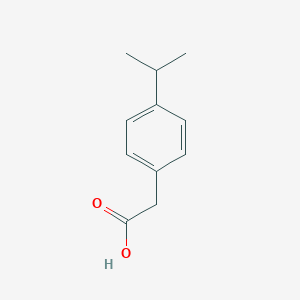
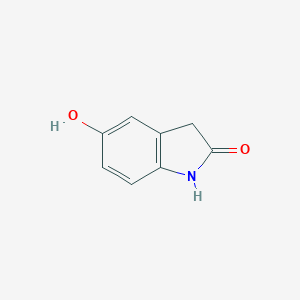
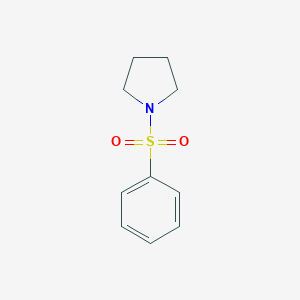
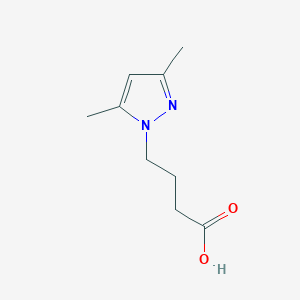
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
